REACTION_SMILES
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[CH3:19][S:20](=[O:21])[CH3:22].[Cl-:24].[F:1][c:2]1[c:3]([CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[C:14]([O:15][CH2:16][CH3:17])=[O:18])[n:4][cH:5][cH:6][cH:7]1.[Na+:23].[OH2:25]>>[F:1][c:2]1[c:3]([CH2:8][C:9](=[O:10])[O:11][CH2:12][CH3:13])[n:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C(=O)OCC)c1ncccc1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1ncccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |